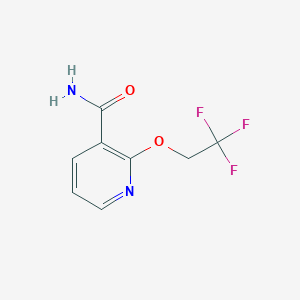

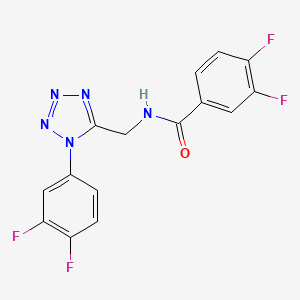

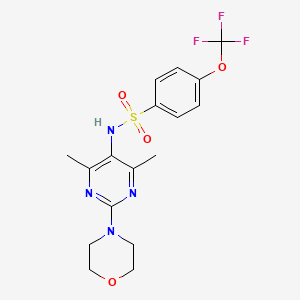

2-(2,2,2-Trifluoroethoxy)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Herbicide Applications

2-(2,2,2-Trifluoroethoxy)nicotinamide is used as a key intermediate in synthesizing highly efficient herbicides like trifloxysulfuron. The compound is derived from nicotinamide through processes like Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, achieving a yield of up to 48.7% based on nicotinamide (Zuo Hang-dong, 2010).

Crystallographic Studies

In crystallography, this compound contributes to the formation of centrosymmetric R 2 2(8) hydrogen-bonded dimers in nicotinamide molecules. The compound forms layers of nicotinamide dimers and disordered 2,2,2-trifluoroethanol molecules, showing interactions like N—H⋯O, N—H⋯N, O—H⋯N, and others (J. Bardin et al., 2009).

Enhancing Tumor Irradiation Response

Nicotinamide has been evaluated for its ability to reduce tumor hypoxia, thereby enhancing the irradiation response of tumors. It significantly reduced acute hypoxia in tumors and modified the fluctuations in microregional oxygen delivery, indicating its potential in radiation therapy (D. Chaplin et al., 1990).

Biological and Cosmetic Applications

Nicotinamide acts as an antioxidant and is involved in oxidation-reduction reactions in biological systems. It has a role in the prevention and treatment of skin diseases like acne and is being explored for its potential in various cosmetic applications (N. Otte et al., 2005).

Influence on Stem Cell Survival and Differentiation

In stem cell research, nicotinamide promotes cell survival and differentiation. It inhibits the phosphorylation of myosin light chain and acts as an inhibitor of multiple kinases, influencing stem cell pluripotency and differentiation (Ya Meng et al., 2018).

Hydrogen Bonding in Supramolecular Chemistry

Nicotinamide is employed in the construction of low-dimensional silver(I) architectures through amide–amide hydrogen bonds, influencing the formation of lamellar structures in coordination chemistry (C. Aakeröy, 1998).

Metabolic Impact in Aging and Disease

Nicotinamide influences cellular metabolism and aging through its role in NAD-biosynthetic activity and impacts cellular processes like oxidative stress response, apoptosis, and insulin resistance. It also plays a crucial role in cancer cell metabolism and is being explored as a target for antitumor therapies (A. Garten et al., 2015).

Dermatological Applications

Nicotinamide is used in dermatology for treating skin conditions like acne vulgaris, melasma, and atopic dermatitis. Its role in nonmelanoma cancer prophylaxis and other cosmetic indications is also significant (E. Forbat et al., 2017).

特性

IUPAC Name |

2-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)4-15-7-5(6(12)14)2-1-3-13-7/h1-3H,4H2,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVOIFDHPCUWSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OCC(F)(F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26727220 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid](/img/structure/B2474049.png)

![2-(4-(isopropylthio)phenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone](/img/structure/B2474058.png)

![(4-chlorophenyl)[4-(4-fluorophenyl)-1H-pyrrol-3-yl]methanone](/img/structure/B2474060.png)

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2474065.png)